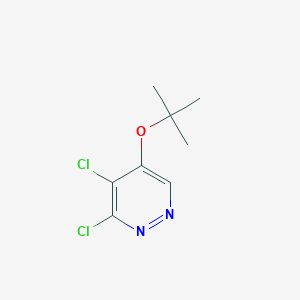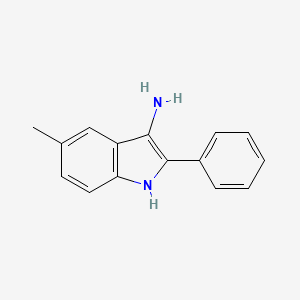
Ethyl 4,5-dihydroxy-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4,5-dihidroxi-2-nitrobenzoato de etilo es un compuesto orgánico que pertenece a la clase de los nitrobenzoatos. Se caracteriza por la presencia de dos grupos hidroxilo y un grupo nitro unidos a un anillo de benceno, con un grupo funcional éster de etilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 4,5-dihidroxi-2-nitrobenzoato de etilo se puede sintetizar a través de un proceso de varios pasos. Un método común implica la nitración del 4,5-dihidroxibenzoato de etilo. La reacción de nitración normalmente utiliza ácido nítrico concentrado y ácido sulfúrico como reactivos. La reacción se lleva a cabo bajo condiciones de temperatura controlada para asegurar la nitración selectiva en la posición deseada del anillo de benceno.
Métodos de producción industrial
En un entorno industrial, la producción de 4,5-dihidroxi-2-nitrobenzoato de etilo puede implicar técnicas de síntesis de flujo continuo. Estos métodos ofrecen ventajas como una mayor eficiencia de la reacción, mayores rendimientos y un mejor control de los parámetros de la reacción. El uso de catalizadores, como paladio sobre carbono (Pd/C), puede mejorar aún más las velocidades de reacción y la selectividad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4,5-dihidroxi-2-nitrobenzoato de etilo experimenta varias reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Esterificación: Los grupos hidroxilo pueden participar en reacciones de esterificación para formar diferentes derivados de éster.
Sustitución: El grupo nitro se puede sustituir por otros grupos funcionales a través de reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Reducción: Hidrógeno gaseoso y catalizador de paladio sobre carbono (Pd/C).
Esterificación: Alcoholes y catalizadores ácidos como el ácido sulfúrico.
Sustitución: Nucleófilos como aminas o tioles.
Principales productos formados
Reducción: 4,5-Dihidroxi-2-aminobenzoato de etilo.
Esterificación: Varios derivados de éster dependiendo del alcohol utilizado.
Sustitución: Derivados de nitrobenzoato sustituidos.
Aplicaciones Científicas De Investigación
El 4,5-dihidroxi-2-nitrobenzoato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su uso en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 4,5-dihidroxi-2-nitrobenzoato de etilo depende de su estructura química y las reacciones específicas que experimenta. El grupo nitro puede participar en reacciones redox, mientras que los grupos hidroxilo pueden formar enlaces de hidrógeno, influyendo en la reactividad del compuesto y las interacciones con otras moléculas. El grupo funcional éster puede sufrir hidrólisis, liberando el ácido y el alcohol correspondientes.
Comparación Con Compuestos Similares
Compuestos similares
4-Nitrobenzoato de etilo: Carece de los grupos hidroxilo presentes en el 4,5-dihidroxi-2-nitrobenzoato de etilo.
3,4-Dihidroxibenzoato de etilo: Carece del grupo nitro.
4,5-Dihidroxibenzoato de etilo: Carece del grupo nitro.
Singularidad
El 4,5-dihidroxi-2-nitrobenzoato de etilo es único debido a la presencia de grupos hidroxilo y nitro en el anillo de benceno, lo que le confiere propiedades químicas y reactividad distintas. Esta combinación de grupos funcionales lo convierte en un intermedio valioso en la síntesis orgánica y un tema de interés en varios campos de investigación.
Propiedades
Fórmula molecular |
C9H9NO6 |
|---|---|
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
ethyl 4,5-dihydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-7(11)8(12)4-6(5)10(14)15/h3-4,11-12H,2H2,1H3 |
Clave InChI |
GNHVDYINBIESSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)


![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)
![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)


![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)
![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)




![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)
